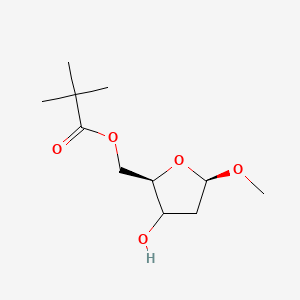![molecular formula C14H21NO4S B13857389 6a[2a(Ethanesulfonyl)propyl]a2aethyla4,5,6,7atetrahydroa1,3abenzoxazola4aone](/img/structure/B13857389.png)
6a[2a(Ethanesulfonyl)propyl]a2aethyla4,5,6,7atetrahydroa1,3abenzoxazola4aone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-6-[2-(ethylsulfonyl)propyl]-6,7-dihydro-4(5H)-benzoxazolone is a chemical compound with the molecular formula C14H21NO4S and a molecular weight of 299.39 g/mol This compound is known for its unique structure, which includes a benzoxazolone core with ethyl and ethylsulfonylpropyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-[2-(ethylsulfonyl)propyl]-6,7-dihydro-4(5H)-benzoxazolone typically involves the following steps:
Formation of the Benzoxazolone Core: The benzoxazolone core can be synthesized through a cyclization reaction involving an appropriate ortho-aminophenol and a carboxylic acid derivative.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides under basic conditions.
Attachment of the Ethylsulfonylpropyl Group: The ethylsulfonylpropyl group can be attached through a nucleophilic substitution reaction using an appropriate sulfonyl chloride and a propylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-6-[2-(ethylsulfonyl)propyl]-6,7-dihydro-4(5H)-benzoxazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Sulfonamide or sulfonate derivatives.
Aplicaciones Científicas De Investigación
2-Ethyl-6-[2-(ethylsulfonyl)propyl]-6,7-dihydro-4(5H)-benzoxazolone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-6-[2-(ethylsulfonyl)propyl]-6,7-dihydro-4(5H)-benzoxazolone involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to exert its biological effects.
Altering Cellular Pathways: Affecting cellular signaling pathways to induce desired biological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethyl-6-[2-(methylsulfonyl)propyl]-6,7-dihydro-4(5H)-benzoxazolone
- 2-Ethyl-6-[2-(propylsulfonyl)propyl]-6,7-dihydro-4(5H)-benzoxazolone
Uniqueness
2-Ethyl-6-[2-(ethylsulfonyl)propyl]-6,7-dihydro-4(5H)-benzoxazolone is unique due to its specific ethylsulfonylpropyl substituent, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H21NO4S |
|---|---|
Peso molecular |
299.39 g/mol |
Nombre IUPAC |
2-ethyl-6-(2-ethylsulfonylpropyl)-6,7-dihydro-5H-1,3-benzoxazol-4-one |
InChI |
InChI=1S/C14H21NO4S/c1-4-13-15-14-11(16)7-10(8-12(14)19-13)6-9(3)20(17,18)5-2/h9-10H,4-8H2,1-3H3 |
Clave InChI |
LUZIJNAGJGNDHZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=C(O1)CC(CC2=O)CC(C)S(=O)(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


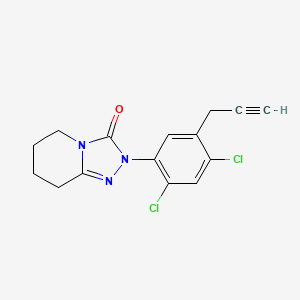


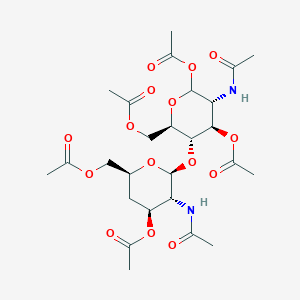
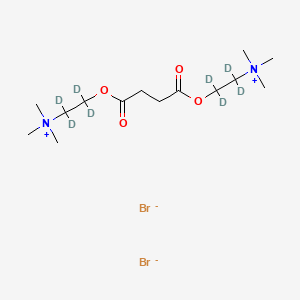
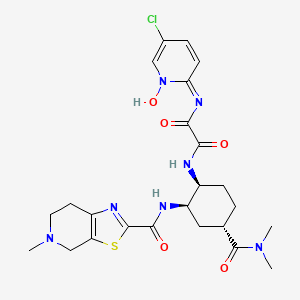
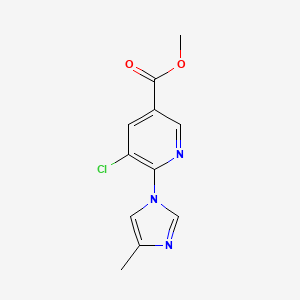
![2-[[4-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13857350.png)
![2-[4-(3-Aminopropyl)piperazin-1-yl]benzonitrile](/img/structure/B13857354.png)
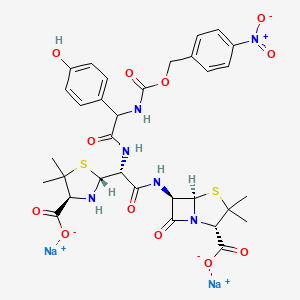
![1-(Benzenesulfonyl)-4-[(4-chlorophenoxy)methyl]benzene](/img/structure/B13857390.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]-5-ethyl-7-phenylthieno[3,2-c]pyridin-4-one](/img/structure/B13857395.png)

